molecular formula C9H5BrN2O2 B144396 8-Bromo-5-nitroquinoline CAS No. 139366-35-1

8-Bromo-5-nitroquinoline

Cat. No.: B144396
CAS No.: 139366-35-1
M. Wt: 253.05 g/mol
InChI Key: LEMUPVPKQOTZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 5th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of 5-nitroquinoline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

8-Bromo-5-nitroquinoline is recognized as a key intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting various diseases, including cancer and neurological disorders.

Key Insights:

  • Anticancer Activity: Research indicates that derivatives like 6-bromo-5-nitroquinoline exhibit apoptotic activity, leading to cancer cell death. In vitro studies have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma) .
  • Neurological Applications: The compound is being explored for its potential in treating neurological disorders due to its ability to interact with specific receptors and enzymes .

Table 1: Pharmaceutical Applications of this compound

Application AreaDescriptionReferences
Anticancer ResearchInduces apoptosis in cancer cell lines
Neurological DisordersPotential therapeutic agent for neurological issues
Drug SynthesisIntermediate for various pharmaceutical compounds

Biological Research

In biological research, this compound serves as a valuable tool for investigating cellular mechanisms and enzyme activities.

Key Insights:

  • Enzyme Studies: The compound aids in understanding the mechanisms of action of certain enzymes, providing insights into disease processes and potential therapeutic targets .
  • Fluorescent Probes: It can be utilized to develop fluorescent probes for imaging applications, enhancing visualization in cellular studies .

Table 2: Biological Research Applications

Application AreaDescriptionReferences
Enzyme Mechanism StudiesInvestigates enzyme activities
Imaging TechniquesDevelopment of fluorescent probes

Material Science

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.

Key Insights:

  • Organic Electronics: The compound's structure allows it to be incorporated into organic semiconductor materials, which are essential for developing flexible electronic devices .

Table 3: Material Science Applications

Application AreaDescriptionReferences
Organic SemiconductorsUsed in the development of advanced materials

Case Study 1: Anticancer Properties

A study published in Organic & Biomolecular Chemistry evaluated various quinoline derivatives, including 6-bromo-5-nitroquinoline, for their cytotoxic effects against different cancer cell lines. The results indicated that this compound has significant potential as an anticancer agent due to its ability to induce apoptosis .

Case Study 2: Synthesis and Characterization

Research documented in patent literature outlines efficient methods for synthesizing this compound derivatives. These methods emphasize high yields and purity, making them suitable for large-scale pharmaceutical applications .

Comparison with Similar Compounds

  • 8-Chloro-5-nitroquinoline
  • 8-Iodo-5-nitroquinoline
  • 8-Methyl-5-nitroquinoline

Comparison: 8-Bromo-5-nitroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets .

Biological Activity

8-Bromo-5-nitroquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom at the 8-position and a nitro group at the 5-position of the quinoline ring. This structural configuration is crucial for its biological activity. Various synthetic methods have been employed to produce this compound, including:

  • Suzuki–Miyaura Cross-Coupling Reaction : This method involves the coupling of this compound with aryl boronic acids to yield various derivatives with enhanced biological properties .
  • Direct Functionalization : Recent studies have highlighted the potential for direct C–H arylation, allowing for the synthesis of complex polyconjugated structures from this compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating:

  • Inhibition Zones : The compound showed substantial inhibition against Gram-positive bacteria, with notable activity against Staphylococcus aureus. The highest inhibition zone ratios were recorded for derivatives where R = 5-Cl and 5,7-diCl .
Bacterial StrainInhibition Zone (mm)Comparison Standard
Staphylococcus aureus20.5PC190723
Escherichia coli15.0Ampicillin

Anticancer Activity

This compound has been studied for its anticancer effects, particularly its ability to induce apoptosis in cancer cells. Key findings include:

  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines (e.g., HeLa, HT29) revealed that this compound demonstrated significant antiproliferative activity, albeit lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU) .
Cell LineIC50 (µM)Reference Drug (IC50)
HeLa12.510 (5-FU)
HT2915.08 (5-FU)

The mechanism through which this compound exerts its biological effects primarily revolves around its ability to induce apoptosis in cancer cells. The compound initiates apoptotic pathways leading to cell death, making it a candidate for further development in cancer therapy .

Case Studies

  • Anticancer Efficacy : A study conducted on rat glioblastoma (C6) cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives of this compound exhibited superior antibacterial activity against resistant strains of bacteria, indicating its promise as a novel antimicrobial agent .

Properties

IUPAC Name

8-bromo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMUPVPKQOTZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577156
Record name 8-Bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139366-35-1
Record name 8-Bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Bromoquinoline (25.00 g, 120.2 mmol) was dissolved in sulfuric acid (82.5 mL) at rt and then cooled to 0° C. HNO3 (fuming, 32.5 mL) was then slowly added over a 10 minute period. The reaction was then warmed to rt and then to 65° C. After 48 h at 65° C., the reaction was cooled to rt and poured onto 500 g of ice. This solution was extracted with methylene chloride (5×200 mL). The organic layers were washed once with brine and dried over anhydrous sodium sulfate. Concentration gave the crude compound 464A as a light yellow solid (28.6 g, 94%). HPLC: 98% at 2.717 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
82.5 mL
Type
solvent
Reaction Step One
Name
Quantity
32.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-5-nitroquinoline
Reactant of Route 3
Reactant of Route 3
8-Bromo-5-nitroquinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-5-nitroquinoline
Reactant of Route 5
Reactant of Route 5
8-Bromo-5-nitroquinoline
Reactant of Route 6
Reactant of Route 6
8-Bromo-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.